molecular formula C11H15NO2 B187467 4-methoxy-N-propan-2-ylbenzamide CAS No. 7464-44-0

4-methoxy-N-propan-2-ylbenzamide

Cat. No.: B187467
CAS No.: 7464-44-0
M. Wt: 193.24 g/mol
InChI Key: BDSTYGAKARCHAY-UHFFFAOYSA-N
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Description

4-methoxy-N-propan-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the fourth position and an N-propan-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-propan-2-ylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Amidation Reaction: The 4-methoxybenzoic acid is reacted with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to handle large volumes of reactants.

    Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: 4-hydroxy-N-propan-2-ylbenzamide.

    Reduction: 4-methoxy-N-propan-2-ylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-propan-2-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-4-methoxybenzamide: Similar structure but with different substituents on the amide nitrogen.

    4-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a propynyl group instead of a propan-2-yl group.

Uniqueness

4-methoxy-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propan-2-yl groups contribute to its specific reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSTYGAKARCHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323451
Record name 4-methoxy-N-propan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-44-0
Record name NSC404045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-propan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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